molecular formula C11H15NO3 B13296255 Methyl 4-(4-aminophenoxy)butanoate

Methyl 4-(4-aminophenoxy)butanoate

Cat. No.: B13296255
M. Wt: 209.24 g/mol
InChI Key: LVLZILAEKZZEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-aminophenoxy)butanoate is an ester derivative featuring a butanoate backbone (CH₂CH₂CH₂COOCH₃) linked to a para-aminophenoxy group (O-C₆H₄-NH₂). This compound is of interest in organic synthesis due to its reactive amino group, which enables further functionalization.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(4-aminophenoxy)butanoate

InChI

InChI=1S/C11H15NO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3

InChI Key

LVLZILAEKZZEQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Formation of a nitro-substituted precursor via nucleophilic substitution or esterification.
  • Reduction of the nitro group to the amino group to afford the target compound.

The starting materials often include 4-nitrophenol or 4-nitrophenyl derivatives and appropriate butanoate esters or acid chlorides.

Method 1: Reduction of Methyl 4-(4-nitrophenyl)butanoate Using Palladium on Carbon Catalyst

Procedure:

  • A suspension of methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) and 10% palladium on activated charcoal (1.0 g, 1.09 mmol Pd) in methanol (40 mL) is stirred under a hydrogen atmosphere (balloon) for 3 hours at room temperature.
  • After completion, the reaction mixture is filtered through Celite, washing with ethyl acetate.
  • The solvent is concentrated to yield methyl 4-(4-aminophenyl)butanoate as a brown solid.

Reaction Data:

Parameter Details
Yield 88%
Catalyst Pd/C (10% Pd on activated charcoal)
Solvent Methanol
Reaction Time 3 hours
Temperature Room temperature
Purification Filtration, solvent concentration
Product Form Brown solid

Spectroscopic Data:

  • ^1H NMR (CDCl3, 250 MHz): δ 6.96 (d, J = 8.5 Hz, 2H), 6.63 (d, J = 8.2 Hz, 2H), 3.66 (s, 3H), 2.55 (t, J = 7.6 Hz, 2H), 2.31 (t, J = 7.7 Hz, 2H), 1.90 (q, J = 7.6 Hz, 2H).

Method 2: Reduction Using Iron and Ferrous Sulfate in Methanol/Water Mixture

Procedure:

  • The nitro precursor is dissolved in a methanol/water mixture (200 mL/100 mL) and heated to reflux.
  • Ferrous sulfate heptahydrate (11.71 g) and iron powder (34.0 g) are added.
  • The mixture is refluxed for 6 hours.
  • After cooling, the solution is filtered hot, methanol is evaporated, and the aqueous layer is extracted with ethyl acetate.
  • The organic extracts are dried and concentrated.
  • Purification is done by silica gel column chromatography using methylene chloride as eluent.

Reaction Data:

Parameter Details
Yield Not specified explicitly; product isolated by chromatography
Reflux Time 6 hours
Reducing Agents Fe powder, FeSO4·7H2O
Solvent Methanol/water mixture
Purification Silica gel chromatography

This method is advantageous for avoiding the use of precious metal catalysts and provides an alternative reduction route.

Method 3: Esterification of 4-(4-aminophenyl)butyric Acid with Methanol Using Sulfuric Acid Catalyst

Procedure:

  • 4-(4-aminophenyl)butyric acid (2.00 g, 11.2 mmol) is dissolved in methanol (50 mL).
  • Concentrated sulfuric acid (1 mL) is added as catalyst.
  • The mixture is refluxed for 1.5 hours.
  • Methanol (~25 mL) is distilled off.
  • The reaction is cooled to 60 °C, methyl tert-butyl ether and hexanes are added to precipitate the product.
  • The solid is dissolved in THF/water and neutralized with concentrated ammonium hydroxide.
  • The organic layer is separated, washed, dried, and concentrated to yield the methyl ester.

Reaction Data:

Parameter Details
Yield 96%
Catalyst Concentrated sulfuric acid
Solvent Methanol
Reaction Time 1.5 hours
Temperature Reflux
Purification Precipitation and neutralization
Product Form Brown solid

Spectroscopic Data:

  • ^1H NMR (DMSO-d6, 500 MHz): δ 6.83-6.79 (m, 2H), 6.50-6.46 (m, 2H), 4.81 (s, 2H), 3.57 (s, 3H), 2.39 (t, J = 7.5 Hz, 2H), 2.25 (t, J = 7.5 Hz, 2H), 1.73 (quin, J = 7.5 Hz, 2H).

Method 4: Thionyl Chloride Mediated Esterification

Procedure:

  • Compound 26 (precursor acid) (0.92 g, 5.13 mmol) is dissolved in methanol (20 mL).
  • Thionyl chloride (1.9 mL, 25.7 mmol) is added dropwise at 0 °C.
  • The reaction mixture is stirred at 80 °C for 16 hours.
  • After concentration, the residue is diluted with aqueous sodium bicarbonate and extracted with ethyl acetate.
  • The organic layer is washed, dried, and concentrated to give methyl 4-(4-aminophenyl)butanoate.

Reaction Data:

Parameter Details
Yield 70%
Reagent Thionyl chloride
Solvent Methanol
Reaction Time 16 hours
Temperature 0 °C to 80 °C
Purification Extraction and drying

Spectroscopic Data:

  • ^1H NMR (CDCl3, 400 MHz): δ 6.97 (d, 2H, J=8.3 Hz), 6.64 (d, 2H, J=8.3 Hz), 3.68 (br s, 2H), 3.66 (s, 3H), 2.54 (t, 2H, J=7.4 Hz), 2.31 (t, 2H, J=7.4 Hz), 1.85-1.95 (m, 2H).

Method 5: Hydrogenation Followed by Hydrochloride Salt Formation (Patent Method)

Procedure:

  • 3-(4-acetylaminobenoyl) propionic acid (30 g, 0.127 mol) is suspended in methanol (120 mL) with 5% palladium on charcoal (2.57 g).
  • The mixture is hydrogenated at 3 atm and 65-70 °C for 3-3.5 hours until hydrogen uptake ceases.
  • The catalyst is filtered off.
  • The solvent is distilled off under vacuum.
  • The residue is treated with methanol and thionyl chloride (24 mL), refluxed for 4 hours.
  • After solvent removal, the residue is dissolved in ice-water and neutralized with sodium hydroxide to pH 8-8.5.
  • The solid product is filtered, washed, and dried to give methyl 4-(4-aminophenyl)butanoate with an 85.3% yield and melting point 41-43 °C.

Reaction Data:

Parameter Details
Yield 85.3%
Catalyst 5% Pd on charcoal
Hydrogen Pressure 3 atm
Temperature 65-70 °C
Additional Reagents Thionyl chloride, NaOH
Purification Filtration, drying
Product Form Solid, mp 41-43 °C

This method is detailed in Russian patent RU2567555C1 and provides a scalable approach for industrial synthesis.

Comparative Summary Table of Preparation Methods

Method No. Reducing Agent / Reagents Catalyst / Conditions Yield (%) Reaction Time Purification Method Notes
1 Hydrogen gas Pd/C (10%), methanol, room temp 88 3 h Filtration, solvent removal Common catalytic hydrogenation
2 Iron powder + FeSO4·7H2O Methanol/water reflux Not stated 6 h Silica gel chromatography Non-noble metal reduction
3 Sulfuric acid catalyzed esterification Methanol reflux 96 1.5 h Precipitation, neutralization Direct esterification
4 Thionyl chloride + methanol 0-80 °C, 16 h 70 16 h Extraction, drying Acid chloride intermediate
5 Hydrogenation + thionyl chloride 5% Pd/C, 3 atm H2, 65-70 °C + SOCl2 85.3 ~4-7 h total Filtration, drying Patent method, scalable

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-(4-aminophenoxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-aminophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and synthesis routes:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Synthesis Steps Yield/Properties Reference
Methyl 4-(4-nitrophenoxy)butanoate C₁₁H₁₂NO₅ 238.22 Nitro, ester Esterification of 4-(4-nitrophenoxy)butanoic acid; nitro group introduced via nitration Hypothesized boiling point: ~378°C
Methyl 4-(4-formylphenoxy)butanoate (Compound 16) C₁₂H₁₄O₅ 238.23 Formyl, ester Oxidation of brominated precursor (e.g., Compound 15) Requires multi-step synthesis
Methyl 4-(4-(bromomethyl)phenoxy)butanoate (Compound 15) C₁₂H₁₄BrO₄ 302.14 Bromomethyl, ester Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ 30% yield (two steps)
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) C₁₃H₁₈O₄ 238.28 Methoxy, ester Esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with H₂SO₄/MeOH Reflux for 8 hours
Methyl 4-(aminooxy)butanoate hydrochloride C₅H₁₂ClNO₃ 169.61 Aminooxy, ester Hydrochloric acid salt formation of methyl 4-(aminooxy)butanoate Lab-scale synthesis

Key Observations

Functional Group Impact on Reactivity: The amino group in Methyl 4-(4-aminophenoxy)butanoate enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation). In contrast, the nitro group in Methyl 4-(4-nitrophenoxy)butanoate is electron-withdrawing, requiring reduction (e.g., catalytic hydrogenation) to convert it into an amino derivative . Bromomethyl-substituted analogs (e.g., Compound 15) serve as intermediates for nucleophilic substitution reactions, enabling alkylation or cross-coupling .

Synthesis Efficiency :

  • Bromination reactions (e.g., Compound 15) exhibit moderate yields (~30%), likely due to radical intermediate instability .
  • Esterification of carboxylic acids (e.g., D1) with H₂SO₄/MeOH is robust and high-yielding, as seen in .

Physical Properties: While explicit data for this compound is lacking, analogs like Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and Methyl 4-(4-nitrophenoxy)butanoate suggest that molecular weight and polarity significantly influence solubility and boiling points .

Biological Activity

Methyl 4-(4-aminophenoxy)butanoate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a butanoate moiety linked to an aminophenoxy group, which may confer unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including proteins involved in various signaling pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with these biomolecules, potentially modulating their activity and influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with proteins in cancer-related pathways. For instance, it has been investigated for its binding affinity to proteins associated with tumor growth and metastasis. These interactions could lead to alterations in cell signaling that inhibit cancer cell proliferation.

Pharmacological Applications

This compound is being explored as a precursor for synthesizing various bioactive molecules, which could be used in therapeutic applications. Its structural features allow it to serve as a scaffold for developing new drugs targeting specific diseases, particularly those involving dysregulated cell signaling .

Case Studies

Several studies have highlighted the potential of this compound in various biological contexts:

  • In Vitro Studies : Research has shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .
  • Binding Affinity Assessments : Interaction studies have demonstrated that this compound binds effectively to several protein targets implicated in cancer progression. This binding is believed to disrupt normal signaling cascades, leading to reduced cell viability in tumor cells .
  • Synthesis and Derivatives : The compound's derivatives have been synthesized and tested for enhanced biological activity. For example, modifications to the aminophenoxy group have shown improved binding affinities and selectivities towards specific targets, suggesting avenues for drug development .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-(methylamino)butanoateC6H14ClNO2Contains a methylamino group; used in similar applications
Methyl 4-(4-aminophenyl)butanoateC11H15NO3Lacks the hydrochloride; used as an intermediate in drug synthesis
Methyl 4-(2-nitrophenyl)butanoateC11H12N2O3Contains a nitro group; different biological activity profile

Q & A

Basic Research Question

Methodological Answer:
The synthesis typically involves two primary routes:

Esterification of 4-(4-aminophenoxy)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reaction conditions (e.g., reflux at 60–80°C for 6–12 hours) are critical to avoid side reactions like hydrolysis of the amine group .

Nucleophilic substitution using methyl 4-bromobutanoate and 4-aminophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Base selection impacts reaction efficiency, with stronger bases accelerating substitution but risking ester degradation .

Key Optimization Parameters:

  • Temperature: Higher temperatures (>100°C) may degrade the ester or oxidize the amine.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to prevent hydrolysis.
  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Basic Research Question

Methodological Answer:
Primary Techniques:

NMR Spectroscopy:

  • ¹H NMR: Identifies protons on the aromatic ring (δ 6.5–7.0 ppm), methyl ester (δ 3.6–3.7 ppm), and amine (δ 4.8–5.2 ppm after exchange). Integration ratios confirm substituent positions .
  • ¹³C NMR: Assigns carbonyl (δ 170–175 ppm) and aromatic carbons (δ 115–150 ppm).

Mass Spectrometry (LC-MS):

  • Molecular ion peak at m/z 223.1 (C₁₁H₁₅NO₃⁺) with fragmentation patterns confirming ester cleavage (e.g., m/z 151 for the phenoxybutanoate fragment) .

HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted 4-aminophenol .

Supplementary Methods:

  • Elemental Analysis: Validates empirical formula (e.g., C: 59.7%, H: 6.8%, N: 6.3%) .
  • FT-IR: Confirms ester C=O (1720 cm⁻¹) and aromatic C-N (1250 cm⁻¹) stretches .

What are the known biological activities of this compound, and what experimental models are used to assess these?

Basic Research Question

Methodological Answer:
Reported Activities:

  • Anti-inflammatory: Inhibits COX-2 in RAW 264.7 macrophage models (IC₅₀ ~25 μM) via competitive binding assays .
  • Antimicrobial: Shows MIC values of 32–64 µg/mL against S. aureus in broth microdilution assays .

Experimental Models:

In Vitro Enzymatic Assays:

  • COX-2 inhibition measured via prostaglandin E₂ ELISA.
  • Amine oxidase activity assessed spectrophotometrically using horseradish peroxidase .

Cell-Based Assays:

  • Cytotoxicity evaluated via MTT assays in HEK-293 and HeLa cell lines .

Limitations:

  • Bioactivity varies with substituent position (e.g., para- vs. meta-aminophenoxy derivatives show 2–3x potency differences) .

How can researchers design and synthesize derivatives of this compound to enhance bioactivity or selectivity?

Advanced Research Question

Methodological Answer:
Derivatization Strategies:

Functional Group Modifications:

  • Amine Acylation: React with acyl chlorides (e.g., acetyl chloride) to improve membrane permeability.
  • Ester Hydrolysis: Generate free carboxylic acid derivatives for metal coordination studies .

Substituent Introduction:

  • Electron-Withdrawing Groups (NO₂, Cl): Added via electrophilic aromatic substitution to enhance enzyme binding (e.g., chlorination improves COX-2 inhibition by 40%) .

Synthetic Protocols:

  • Schotten-Baumann Reaction: For amine acylation under biphasic conditions (dichloromethane/water, room temperature) .
  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., ester hydrolysis from 6 h to 30 min) .

Advanced Research Question

Methodological Answer:
Common Sources of Contradictions:

  • Substituent Positional Isomerism: Para-aminophenoxy derivatives show higher anti-inflammatory activity than ortho analogs due to steric effects .
  • Purity Variability: Impurities (e.g., residual 4-aminophenol) may artificially elevate antimicrobial activity in crude samples .

Resolution Strategies:

Standardized Assay Protocols:

  • Use identical cell lines (e.g., HeLa) and negative controls in cytotoxicity studies .

High-Purity Standards:

  • Validate compounds via HPLC (>98% purity) before bioassays .

Computational Modeling:

  • Molecular docking (AutoDock Vina) clarifies binding mode discrepancies (e.g., para- vs. meta-substituent interactions with COX-2) .

What mechanistic insights exist regarding the interaction of this compound with enzymatic targets, and how can binding studies be optimized?

Advanced Research Question

Methodological Answer:
Mechanistic Insights:

  • COX-2 Inhibition: The para-aminophenoxy group forms hydrogen bonds with Tyr355 and Ser530 in the COX-2 active site, as shown by X-ray crystallography .
  • Amine Oxidase Interaction: The free amine participates in Schiff base formation with enzyme-bound pyridoxal phosphate .

Binding Study Optimization:

Surface Plasmon Resonance (SPR):

  • Immobilize enzymes on CM5 chips; measure K_D values (reported range: 10–100 nM) .

Isothermal Titration Calorimetry (ITC):

  • Quantify enthalpy changes (ΔH) during binding to differentiate competitive vs. allosteric inhibition .

Critical Parameters:

  • Buffer Conditions: Maintain pH 7.4 (PBS) to prevent ester hydrolysis during assays .
  • Temperature Control: 25°C minimizes nonspecific binding in SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.